molecular formula C10H11N3S B13199748 N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13199748
M. Wt: 205.28 g/mol
InChI Key: GUERTMPTPYESCJ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridinesIt is characterized by a unique structure that combines a thiazole ring with a pyridine ring, making it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of reagents such as cyclopropylmethylamine, thionyl chloride, and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-8-9(11-5-1)14-10(13-8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,13)

InChI Key

GUERTMPTPYESCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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